molecular formula C27H40N6O10 B597908 2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid CAS No. 1354832-42-0

2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid

Cat. No.: B597908
CAS No.: 1354832-42-0
M. Wt: 608.649
InChI Key: NVCDCBDYVFJUFO-UHFFFAOYSA-N
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Description

2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of multiple tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities. The compound’s structure includes a purine ring system, which is a fundamental component of many biologically significant molecules, such as nucleotides and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid typically involves multiple steps, starting from commercially available purine derivatives. The key steps include the introduction of the Boc protecting groups and the formation of the acetic acid moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could result in the removal of Boc protecting groups, yielding free amines.

Scientific Research Applications

2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s purine structure makes it relevant in studies involving nucleotides and nucleic acids.

    Medicine: It can be used in the design and synthesis of antiviral and anticancer agents due to its structural similarity to biologically active purines.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid is largely dependent on its interactions with biological molecules. The Boc protecting groups can be selectively removed under acidic conditions, revealing reactive amine groups that can interact with various molecular targets. The purine ring system can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid: This compound also contains Boc-protected amine groups and is used in the synthesis of multifunctional peptide dendrimers.

    9H-purin-6-amine: A simpler purine derivative that lacks the Boc protecting groups and acetic acid moiety.

Uniqueness

2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid is unique due to its combination of Boc-protected amine groups and a purine ring system. This combination allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis. Additionally, its structural complexity provides opportunities for the development of novel pharmaceuticals and other biologically active compounds.

Properties

IUPAC Name

2-[2,6-bis[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N6O10/c1-24(2,3)40-20(36)32(21(37)41-25(4,5)6)18-16-17(31(14-28-16)13-15(34)35)29-19(30-18)33(22(38)42-26(7,8)9)23(39)43-27(10,11)12/h14H,13H2,1-12H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCDCBDYVFJUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC(=NC2=C1N=CN2CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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